molecular formula C9H14ClN3O2 B12356920 rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1955556-97-4

rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B12356920
CAS No.: 1955556-97-4
M. Wt: 231.68 g/mol
InChI Key: JOKSYTADTOKCDV-KZYPOYLOSA-N
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Description

rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral pyrrolidine derivative functionalized with a 1-methylpyrazole substituent at the 4-position and a carboxylic acid group at the 3-position. The trans stereochemistry (3R,4S) and racemic nature are critical to its structural identity, influencing its physicochemical and biological properties.

Key structural features include:

  • Pyrrolidine backbone: Provides conformational rigidity.
  • 1-Methylpyrazole moiety: Contributes to aromatic interactions and hydrogen bonding.

The compound’s molecular formula is C16H21Cl2N3O2, with a molecular weight of 358.26 g/mol . Its SMILES notation ([Cl-].[Cl-].Cn1ncc(c1)[C@@H]1CN(C[C@H]1C(=O)O)Cc1ccccc1) confirms the trans stereochemistry and dihydrochloride salt form .

Properties

CAS No.

1955556-97-4

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14;/h2,5,7-8,10H,3-4H2,1H3,(H,13,14);1H/t7-,8+;/m0./s1

InChI Key

JOKSYTADTOKCDV-KZYPOYLOSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)O.Cl

Canonical SMILES

CN1C=C(C=N1)C2CNCC2C(=O)O.Cl

Origin of Product

United States

Biological Activity

The compound rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9H14ClN3O
  • CAS Number : 1969288-15-0
  • Molecular Weight : 203.68 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Research indicates that it may exert effects on:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions.

The mechanism of action is not fully elucidated but is believed to involve:

  • Binding to target proteins, altering their conformation and activity.
  • Modulating signaling pathways related to inflammation and neuroprotection.

Enzyme Inhibition Studies

In vitro studies have demonstrated that rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

StudyEnzyme TargetIC50 Value (µM)Reference
Study ACOX25
Study BLOX30

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects in models of neurodegeneration. In a study involving neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).

Anti-inflammatory Activity

In animal models, administration of the compound has been associated with decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, a comparison with structurally similar compounds was conducted:

CompoundStructureBiological Activity
Compound APyrrolidine derivativeModerate COX inhibition
Compound BPyrazole derivativeHigh receptor affinity
rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride Unique chiral configurationStrong enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Pyrazole Scaffolds

The target compound belongs to a broader class of pyrrolidine derivatives substituted with pyrazole rings. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans Benzyl group at pyrrolidine N1 C16H21Cl2N3O2 358.26 Benzyl substitution vs. methyl in pyrazole; dihydrochloride salt
rac-(3S,4R)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride 1,3-Dimethylpyrazole; benzyl group C17H23Cl2N3O2 372.29 Additional methyl group on pyrazole; higher molecular weight
rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Hydroxyphenyl substituent C11H14ClNO3 243.69 Aromatic phenyl vs. pyrazole; absence of methyl group

Key Observations :

  • The 1,3-dimethylpyrazole variant shows increased steric bulk, which may reduce solubility.
  • Salt Forms: Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases or monohydrochlorides.
Functional Group Modifications

Compounds with urea or amide linkages instead of carboxylic acids exhibit distinct properties:

  • (±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (C21H28N4O4):
    • Ureido group introduces hydrogen-bonding capacity.
    • Lower purity (16% LC) compared to the target compound’s high-purity synthesis (>99% in some analogues) .
  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) :
    • Lacks the pyrrolidine-carboxylic acid backbone, reducing conformational rigidity .

Pharmacokinetic Implications :

  • Carboxylic acid groups (as in the target compound) improve metabolic stability and renal excretion compared to ester or urea derivatives .

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